molecular formula C13H10FNO3S2 B2623413 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 302824-26-6

3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid

Cat. No.: B2623413
CAS No.: 302824-26-6
M. Wt: 311.35
InChI Key: SSAUUIZMSBNQPA-YFHOEESVSA-N
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Description

3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid is a complex organic compound with the molecular formula C13H10FNO3S2. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetic acid to yield the thiazolidine ring. Finally, the propionic acid moiety is introduced through a substitution reaction .

Chemical Reactions Analysis

3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar compounds to 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid include other thiazolidine derivatives such as:

  • 3-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
  • 3-[5-(2-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the fluorine atom in this compound enhances its lipophilicity and may improve its biological activity compared to its analogs .

Properties

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c14-9-4-2-1-3-8(9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAUUIZMSBNQPA-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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